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Compound of Interest

Compound Name: Pseudolaroside A

Cat. No.: B12372174 Get Quote

A Note on Nomenclature: The primary bioactive diterpenoids isolated from the bark of the

golden larch tree (Pseudolarix amabilis) are Pseudolaric Acid A (PAA) and Pseudolaric Acid B

(PAB). While the term "Pseudolaroside A" was used in the query, the vast body of scientific

literature focuses on the therapeutic properties of Pseudolaric Acids A and B. This guide will

therefore concentrate on these two well-researched compounds.

Executive Summary
Pseudolaric acids, particularly PAB, have demonstrated significant therapeutic potential,

primarily in the realm of oncology. These natural compounds exhibit potent cytotoxic and anti-

proliferative effects against a broad spectrum of cancer cell lines, including those resistant to

conventional chemotherapeutics. The primary mechanisms of action involve the disruption of

microtubule dynamics, induction of cell cycle arrest at the G2/M phase, and activation of

apoptotic pathways. Furthermore, PAB has been shown to modulate key signaling cascades

implicated in cancer progression, such as the STAT3, ERK1/2, and Akt pathways. Preclinical in

vivo studies have corroborated these findings, showing significant tumor growth inhibition in

xenograft models. This document provides a comprehensive overview of the current

understanding of Pseudolaric acids, detailing their biological effects, mechanisms of action, and

the experimental methodologies used to elucidate these properties.

Quantitative Data on Therapeutic Efficacy
The anti-neoplastic activities of Pseudolaric Acid A and B have been quantified in numerous

studies. The following tables summarize key findings regarding their potency in various cancer
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cell lines and in vivo models.

Table 2.1: In Vitro Cytotoxicity of Pseudolaric Acid A
(PAA) and B (PAB) Against Various Cancer Cell Lines
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Compound Cell Line Cancer Type IC50 (µM) Citation(s)

PAA HL-60

Human

promyelocytic

leukemia

0.60 [1]

PAA A549
Human lung

carcinoma
2.72 [1]

PAA SMMC-7721

Human

hepatocellular

carcinoma

1.36 [1]

PAA HeLa
Human cervical

cancer
2.92 [1]

PAA SW480
Human colon

adenocarcinoma
6.16 [1]

PAB Various

Lung, colon,

breast, brain,

renal

~1 [2]

PAB HepG2

Human

hepatocellular

carcinoma

1.58 [3]

PAB SK-Hep-1

Human

hepatocellular

carcinoma

1.90 [3]

PAB Huh-7

Human

hepatocellular

carcinoma

2.06 [3]

PAB HN22
Head and Neck

Cancer
~0.7 (at 24h) [4]

PAB MDA-MB-231
Triple-negative

breast cancer

19.3 (24h), 8.3

(48h), 5.76 (72h)
[5]

PAB HCT-116 Human

colorectal

1.11 [6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.selleckchem.com/products/pseudolaric-acid-a.html
https://www.selleckchem.com/products/pseudolaric-acid-a.html
https://www.selleckchem.com/products/pseudolaric-acid-a.html
https://www.selleckchem.com/products/pseudolaric-acid-a.html
https://www.selleckchem.com/products/pseudolaric-acid-a.html
https://aacrjournals.org/clincancerres/article/11/16/6002/185599/Pseudolaric-Acid-B-a-Novel-Microtubule
https://www.researchgate.net/publication/329051136_Pseudolaric_acid_B_exhibits_anti-cancer_activity_on_human_hepatocellular_carcinoma_through_inhibition_of_multiple_carcinogenic_signaling_pathways
https://www.researchgate.net/publication/329051136_Pseudolaric_acid_B_exhibits_anti-cancer_activity_on_human_hepatocellular_carcinoma_through_inhibition_of_multiple_carcinogenic_signaling_pathways
https://www.researchgate.net/publication/329051136_Pseudolaric_acid_B_exhibits_anti-cancer_activity_on_human_hepatocellular_carcinoma_through_inhibition_of_multiple_carcinogenic_signaling_pathways
https://pmc.ncbi.nlm.nih.gov/articles/PMC6832876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10535017/
https://pubmed.ncbi.nlm.nih.gov/39096560/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


carcinoma

Table 2.2: In Vivo Anti-Tumor Activity of Pseudolaric
Acid B (PAB)

Animal Model Cancer Type
Treatment
Dose &
Schedule

Tumor Growth
Inhibition Rate
(%)

Citation(s)

Mice
Lewis Lung

Cancer

30 mg/kg/day

(i.p.) for 10 days
39.1 [7]

Mice
Lewis Lung

Cancer

60 mg/kg/day

(i.p.) for 10 days
47.0 [7]

Mice
Hepatocarcinom

a 22 (H22)

30 mg/kg/day

(i.p.) for 10 days
14.4 [7]

Mice
Hepatocarcinom

a 22 (H22)

60 mg/kg/day

(i.p.) for 10 days
40.1 [7]

Nude Mice

Pancreatic

Cancer (SW1990

xenograft)

Combination with

gemcitabine
85.2 [8]

Immunocompete

nt Mice

Liver Cancer

(Hepa1-6

xenograft)

25 mg/kg (i.p.) 53.2 [9]

Immunocompete

nt Mice

Liver Cancer

(Hepa1-6

xenograft)

50 mg/kg (i.p.) 48.3 [9]

Key Signaling Pathways and Mechanisms of Action
Pseudolaric acids exert their anti-cancer effects through the modulation of several critical

signaling pathways.

Microtubule Disruption and G2/M Cell Cycle Arrest
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PAB has been identified as a microtubule-destabilizing agent.[2] It inhibits the polymerization of

tubulin, leading to the disruption of the cellular microtubule network and the formation of mitotic

spindles.[2] This interference with microtubule dynamics results in cell cycle arrest at the G2/M

transition, ultimately leading to apoptosis.[2][7]
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Pseudolaric Acid B

Tubulin inhibits

Microtubule Polymerization
 disrupts

Mitotic Spindle Formation G2/M Phase Arrest
 leads to failure of

Apoptosis
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Extrinsic Pathway

Intrinsic Pathway

Pseudolaric Acid A

Caspase-8

 activates

Caspase-3

 activates

Apoptosis

Pseudolaric Acid B

p53

 upregulates

Bcl-2

 downregulates

Bax

 upregulates  inhibits

Mitochondria

 promotes

Cytochrome c release

Caspase-9

 activates

Caspase-3

 activates
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Pro-Survival Signaling

Pseudolaric Acid B

p-STAT3 p-ERK1/2 p-Akt
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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